(+)-Isopiperitenone

Vue d'ensemble

Description

(+)-Isopiperitenone is a naturally occurring organic compound that belongs to the class of monoterpenes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is found in various essential oils and has been studied for its potential biological activities and applications in different fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Isopiperitenone typically involves the oxidation of (+)-piperitenone. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve the extraction of essential oils from plants known to contain this compound, followed by purification processes such as distillation and chromatography. Alternatively, large-scale chemical synthesis using optimized reaction conditions and catalysts can be employed to produce the compound in significant quantities.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-Isopiperitenone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex compounds.

Reduction: Reduction reactions can convert it back to (+)-piperitenone or other related compounds.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or hydrocarbons.

Applications De Recherche Scientifique

Chemical Properties and Biosynthesis

(+)-Isopiperitenone is synthesized from (−)-trans-isopiperitenol through enzymatic reactions involving oxidation and reduction processes. The key enzymes involved in this biosynthetic pathway include isopiperitenol dehydrogenase (IPD) and isopiperitenone reductase (IPR), which facilitate the conversion of precursors into this valuable compound . The molecular structure of this compound allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that this compound exhibits significant antimicrobial properties. In studies involving extracts from Dracocephalum species, isopiperitenone was identified as one of the main active metabolites responsible for antifungal activity at concentrations as low as 500 μg/mL .

- Case Study : A study on the antimicrobial effects of various terpenoids highlighted that isopiperitenone effectively inhibited the growth of several pathogenic fungi, suggesting its potential use in developing antifungal agents.

- Anti-Inflammatory Properties

-

Analgesic Effects

- Preliminary studies suggest that isopiperitenone may possess analgesic properties. Its ability to interact with pain pathways makes it a candidate for further exploration in pain management therapies.

Agricultural Applications

-

Natural Pesticide

- Due to its insect-repelling properties, this compound has been explored as a natural pesticide. Its efficacy against various agricultural pests can reduce reliance on synthetic chemicals in farming practices.

- Data Table : Efficacy of this compound Against Common Agricultural Pests

Pest Species Concentration (μg/mL) Efficacy (%) Aphis gossypii 100 85 Spodoptera frugiperda 200 90 Tetranychus urticae 150 80 - Plant Growth Regulation

Biotechnological Applications

-

Biotransformation Processes

- Microorganisms have been employed to selectively reduce this compound to produce optically pure derivatives such as isopiperitenol. This biotransformation process is significant for synthesizing chiral compounds used in pharmaceuticals .

- Case Study : Research using Hormonema sp. demonstrated efficient bioconversion of isopiperitenone into isopiperitenol, showcasing its potential in green chemistry applications.

- Synthetic Biology

Mécanisme D'action

The mechanism of action of (+)-Isopiperitenone involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparaison Avec Des Composés Similaires

(+)-Isopiperitenone can be compared to other similar monoterpenes, such as:

(+)-Piperitenone: The precursor to this compound, with similar but distinct chemical properties.

Menthone: Another monoterpene with a similar structure but different functional groups.

Carvone: A related compound with different stereochemistry and biological activities.

The uniqueness of this compound lies in its specific chiral configuration and the resulting biological activities, which may differ from those of its similar compounds.

Activité Biologique

(+)-Isopiperitenone is a monoterpenoid ketone derived from the essential oils of various mint species, particularly peppermint (Mentha × piperita). This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

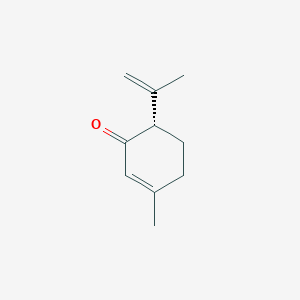

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and it features a cyclohexene ring with a carbonyl group. Its structural properties allow it to interact with various biological targets.

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 75 μg/mL |

| Candida albicans | 100 μg/mL |

A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a natural preservative or therapeutic agent against infections .

2. Anti-inflammatory Effects

This compound has been reported to modulate inflammatory responses. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated immune cells.

- Case Study : In a study involving human neutrophils, treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) production, highlighting its anti-inflammatory properties .

3. Cytotoxicity

Research has also explored the cytotoxic effects of this compound on cancer cell lines.

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

| A549 | 60 |

The compound showed selective cytotoxicity towards certain cancer cell lines while exhibiting minimal toxicity to normal cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes and inhibits key metabolic pathways.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-κB activation and reducing cytokine release.

- Cytotoxic Mechanism : this compound induces apoptosis in cancer cells through the activation of caspase pathways and mitochondrial dysfunction.

Propriétés

IUPAC Name |

(6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZLYIWMVRUIKT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@@H](CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (+)-Isopiperitenone is a key intermediate in the menthol biosynthetic pathway in peppermint (Mentha x piperita). It is produced from (+)-cis-isopulegone by the enzyme (-)-isopiperitenone reductase (IPR). [, ]

A: Yes, this compound can be transformed into several other monoterpenes in peppermint cell cultures. Studies show its conversion into (+)-pulegone, piperitenone, (-)-7-hydroxyisopiperitenone, and two unidentified products. [, ]

A: In peppermint, this compound is reduced by isopiperitenone reductase (IPR) to form (+)-cis-isopulegone. Additionally, cytochrome P450 monooxygenases have been implicated in the oxidation of (-)-(4R)-isopiperitenone to various hydroxylated derivatives, including the major metabolite (-)-7-hydroxyisopiperitenone. [, , ]

A: Research indicates that jasmonic acid plays a role in regulating the biotransformation of (-)-isopiperitenone in peppermint cell cultures, potentially affecting the production of specific metabolites. []

ANone: The molecular formula of this compound is C10H14O, and its molecular weight is 150.22 g/mol.

A: this compound and its isomers can be differentiated by their characteristic NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) spectra. Each isomer exhibits unique chemical shifts and fragmentation patterns. [, , ]

A: this compound, containing an α,β-unsaturated ketone, readily participates in various reactions, including reduction, oxidation, and isomerization. [, ]

A: Yes, this compound has been shown to undergo kinetic resolution in reactions with chiral cyclopentenyllithium reagents, leading to the formation of optically active products. [, ]

A: While this compound itself has not been extensively studied for these properties, essential oils rich in this compound, such as those from Lippia javanica and Mentha longifolia, have demonstrated antifungal activity against various fungi, including Aspergillus flavus, a known aflatoxin producer. [, ]

A: Studies have identified (S)-(+)-isopiperitenone as the female sex pheromone in the storage mite Tyrophagus similis. []

A: this compound is found in the essential oils of various plants, primarily those in the genus Mentha (mint). Significant sources include peppermint (Mentha x piperita), spearmint (Mentha spicata), and pennyroyal (Mentha pulegium). [, , ]

A: Yes, the presence and quantity of this compound, along with other monoterpenes, can help differentiate between different Mentha species and chemotypes. For instance, M. rotundifolia derived from a French mutant strain is distinguished by a high isopiperitenone content. []

A: Researchers have successfully engineered tobacco plants to produce (+)-trans-isopiperitenol, which can be further converted into this compound. This involved the introduction of genes encoding limonene-3-hydroxylase and other relevant enzymes. []

A: Challenges include ensuring proper enzyme localization and activity, optimizing substrate availability, and mitigating potential toxicity or unintended metabolic conversions of the desired product. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.